(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide is a synthetic organic compound characterized by its unique structural features, including a chlorophenyl group, a hydroxypropyl chain, and a pyrrole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the acrylamide intermediate.
Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is attached through a Michael addition reaction, where a hydroxypropylamine reacts with the acrylamide intermediate.
Incorporation of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction involving a pyrrole derivative and the hydroxypropyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a carbonyl group.
Reduction: The acrylamide double bond can be reduced to form a saturated amide.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the acrylamide double bond.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl chain.
Reduction: Formation of a saturated amide from the acrylamide.
Substitution: Introduction of various substituents on the chlorophenyl ring, depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it may interact with proteins, nucleic acids, or cell membranes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl chain and pyrrole ring may form hydrogen bonds or other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chlorophenyl)-N-(3-hydroxypropyl)acrylamide: Lacks the pyrrole ring, which may affect its biological activity and chemical reactivity.
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)acrylamide: Similar structure but without the methyl group on the pyrrole ring, which may influence its interaction with molecular targets.
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)butyramide: Contains a butyramide group instead of an acrylamide, which may alter its chemical properties and reactivity.
Uniqueness
The uniqueness of (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorophenyl group, hydroxypropyl chain, and pyrrole ring allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-20-12-4-7-15(20)16(21)10-11-19-17(22)9-8-13-5-2-3-6-14(13)18/h2-9,12,16,21H,10-11H2,1H3,(H,19,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLLEYEDOKDOA-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C=CC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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